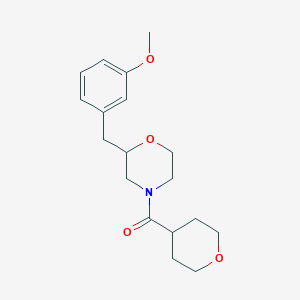
2-(3-methoxybenzyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine
Vue d'ensemble
Description
The research into similar compounds, such as morpholine derivatives and pyran-containing molecules, is driven by their importance in synthesizing biologically active compounds and potential pharmaceutical intermediates. These compounds often serve as key intermediates in the development of drugs and materials due to their unique structural features and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like "2-(3-methoxybenzyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine" typically involves multi-step processes, including condensation reactions, nucleophilic substitutions, and rearrangements. For example, the synthesis of 3-morpholin-4-yl derivatives involves starting from simple precursors like cyclopentanone oxime and conducting a series of reactions to build the desired structure (Wang et al., 2016).
Molecular Structure Analysis
The molecular and crystal structure of related compounds is typically characterized using techniques such as X-ray diffraction analysis. This analysis helps in understanding the geometric arrangement of atoms within the molecule and the nature of its three-dimensional structure, which is crucial for assessing its reactivity and interaction with biological targets (Shestopalov et al., 2003).
Chemical Reactions and Properties
Morpholine derivatives and compounds containing pyran rings are known for their versatile chemical reactivity, which allows them to undergo a variety of chemical transformations. These include reactions with aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, enabling the synthesis of a wide range of substituted compounds with potential biological activity (Banu et al., 2013).
Propriétés
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-16-4-2-3-14(11-16)12-17-13-19(7-10-23-17)18(20)15-5-8-22-9-6-15/h2-4,11,15,17H,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZQUSXKHYLIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[hydroxy(phenyl)methyl]succinic acid](/img/structure/B4009073.png)
![N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4009081.png)
![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009086.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4009088.png)
![(2S*)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-phenylethanol](/img/structure/B4009096.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucine](/img/structure/B4009116.png)
![2-{(4-sec-butoxy-3-chlorobenzyl)[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B4009128.png)
![N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4009140.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4009146.png)
![4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one - ethanol (1:1)](/img/structure/B4009169.png)
![propyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4009176.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4009179.png)
![4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4009190.png)